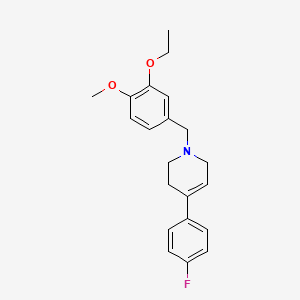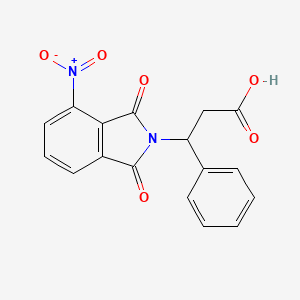![molecular formula C17H20N4O3 B5168072 methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, also known as MRS2578, is a selective antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Purinergic receptors are involved in various physiological processes, including neurotransmission, platelet aggregation, and immune response. The P2Y1 receptor is expressed in various tissues, including the central nervous system, platelets, and smooth muscle cells. MRS2578 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and immunology.
作用机制
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. This compound blocks the activation of the P2Y1 receptor by extracellular nucleotides, thereby inhibiting downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In platelets, this compound inhibits ADP-induced platelet aggregation, which is a critical step in thrombosis and hemostasis. In smooth muscle cells, this compound inhibits vasoconstriction induced by extracellular nucleotides, which is involved in the regulation of blood pressure and blood flow. In neurons, this compound modulates synaptic transmission and plasticity, which are essential for learning and memory.
实验室实验的优点和局限性
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has several advantages for lab experiments, including its high selectivity for the P2Y1 receptor, its well-characterized pharmacological properties, and its availability from commercial sources. However, this compound also has some limitations, including its relatively low potency and its potential off-target effects on other purinergic receptors.
未来方向
There are several future directions for the research on methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate, including the development of more potent and selective P2Y1 receptor antagonists, the investigation of the role of purinergic signaling in various diseases, such as Alzheimer's disease, stroke, and cancer, and the exploration of the therapeutic potential of P2Y1 receptor antagonists in these diseases. Additionally, the use of this compound as a tool for studying purinergic signaling in various tissues and cell types could lead to a better understanding of the physiological and pathological roles of purinergic receptors.
合成方法
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate can be synthesized using a multistep procedure involving the coupling of 2-(4-morpholinyl)-3-pyridinylmethylamine with methyl 6-bromo-2-pyridinecarboxylate, followed by the reaction with nicotinic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
Methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate has been used extensively in various scientific research applications, including neuroscience, cardiovascular research, and immunology. In neuroscience, this compound has been used to study the role of purinergic signaling in synaptic transmission, plasticity, and neuroprotection. In cardiovascular research, this compound has been used to investigate the role of purinergic signaling in platelet aggregation, thrombosis, and vasodilation. In immunology, this compound has been used to study the role of purinergic signaling in inflammation, immune response, and autoimmune diseases.
属性
IUPAC Name |
methyl 6-[(2-morpholin-4-ylpyridin-3-yl)methylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-17(22)14-4-5-15(20-12-14)19-11-13-3-2-6-18-16(13)21-7-9-24-10-8-21/h2-6,12H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKBGBTQCMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5167995.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)

![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
